molecular formula C22H17F3N2O4 B6546780 methyl 4-(2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate CAS No. 946331-43-7

methyl 4-(2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate

Cat. No.: B6546780
CAS No.: 946331-43-7
M. Wt: 430.4 g/mol
InChI Key: WGYHZELVMQHDGZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate is a useful research compound. Its molecular formula is C22H17F3N2O4 and its molecular weight is 430.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.11404151 g/mol and the complexity rating of the compound is 754. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-(2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a dihydropyridine core and a trifluoromethyl group, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C21H19F3N2O3C_{21}H_{19}F_3N_2O_3, with a molecular weight of 402.37 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing properties, which can significantly influence the compound's biological activity.

Antidiabetic Activity

Recent studies have highlighted the potential antidiabetic properties of compounds similar to this compound. For instance, related compounds have shown promising results as inhibitors of key enzymes involved in carbohydrate metabolism:

Compoundα-Glucosidase % Inhibitionα-Amylase % InhibitionPTP-1B % InhibitionDPPH % Inhibition
S,S,R-583.13 ± 0.8078.85 ± 2.2488.35 ± 0.8992.23 ± 0.22
Rac-562.31 ± 0.6656.32 ± 1.6654.00 ± 0.5449.25 ± 1.05

These findings indicate that the compound exhibits significant inhibition of enzymes linked to glucose metabolism, suggesting its potential utility in managing diabetes .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit enzymes such as α-glucosidase and α-amylase, which are crucial for carbohydrate digestion.
  • Antioxidant Activity : The presence of hydroxyl groups may contribute to antioxidant properties, providing cellular protection against oxidative stress.

In silico studies have indicated favorable binding interactions between the compound and target enzymes, supporting its role as a multi-target agent in antidiabetic therapy .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Antidiabetic Potential : A study reported that a related trifluoromethyl-containing compound demonstrated IC50 values in the low micromolar range against α-glucosidase and α-amylase, indicating strong inhibitory activity .
  • Antioxidant Properties : Research has shown that compounds with similar structural motifs exhibit significant DPPH radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .

Properties

IUPAC Name

methyl 4-[[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O4/c1-31-21(30)15-7-9-17(10-8-15)26-19(28)18-6-3-11-27(20(18)29)13-14-4-2-5-16(12-14)22(23,24)25/h2-12H,13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYHZELVMQHDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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